Home > Products > Screening Compounds P47283 > Palbociclib-Succinic acid
Palbociclib-Succinic acid -

Palbociclib-Succinic acid

Catalog Number: EVT-1535307
CAS Number:
Molecular Formula: C28H33N7O5
Molecular Weight: 547.616
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Palbociclib-Succinic acid, also known as Palbociclib- Succinate or Palbociclib--hemisuccinic acid, is a Palbociclib- derivative with a succinic acid linker. The carboxy group of Palbociclib--Succinic acid, after activiating, can be used to conjugate with other molecules such as peptides, proteins, antibodies or enzymes, or polymers.Palbociclib--Succinic acid is a useful agent to make Palbociclib--conjugate for drug delivery, nanodrug research. Palbociclib was approved on February 3, 2015 as a treatment (in combination with letrozole) for patients with estrogen receptor-positive advanced breast cancer.
Overview

Palbociclib-succinic acid, also referred to as Palbociclib-succinate or Palbociclib-hemisuccinic acid, is a derivative of the drug palbociclib linked with succinic acid. This compound is primarily noted for its potential in enhancing the solubility and bioavailability of palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6, which is used in the treatment of hormone receptor-positive breast cancer. The combination with succinic acid facilitates the formation of co-amorphous systems that improve drug stability and release characteristics, making it a valuable candidate for pharmaceutical applications .

Source and Classification

Palbociclib-succinic acid is classified as a pharmaceutical compound with applications in oncology. It is synthesized from palbociclib, which was approved for clinical use in 2015. The compound can be sourced from various chemical suppliers and is recognized under several synonyms, including Palbociclib-succinate .

Synthesis Analysis

Methods and Technical Details

The synthesis of palbociclib-succinic acid typically involves the reaction of palbociclib with succinic acid or its derivatives. One method includes dissolving palbociclib in a suitable solvent such as dimethylformamide at elevated temperatures, followed by the addition of succinic acid. The reaction is stirred for several hours to facilitate the formation of the adduct, which is then purified through recrystallization .

Key steps in the synthesis include:

  • Dissolution: Palbociclib and succinic acid are dissolved in a solvent.
  • Reaction: The mixture is heated and stirred to promote interaction.
  • Purification: The resulting solid is isolated and purified to obtain palbociclib-succinic acid.
Molecular Structure Analysis

Structure and Data

The molecular structure of palbociclib-succinic acid features a core derived from palbociclib linked to a succinic acid moiety. This structural modification enhances its solubility and pharmacokinetic properties. The structural formula can be represented as follows:

C23H30N4O4\text{C}_{23}\text{H}_{30}\text{N}_4\text{O}_4

This indicates that the compound contains 23 carbon atoms, 30 hydrogen atoms, 4 nitrogen atoms, and 4 oxygen atoms.

Molecular Data

  • Molecular Weight: Approximately 430.52 g/mol
  • Appearance: Solid powder
  • Solubility: Soluble in dimethyl sulfoxide
Chemical Reactions Analysis

Reactions and Technical Details

Palbociclib-succinic acid can undergo various chemical reactions typical for carboxylic acids and amines. These include:

  • Esterification: Reaction with alcohols leading to ester formation.
  • Amide Formation: Reaction with amines or amino acids, useful for drug conjugation.
  • Decarboxylation: Under certain conditions, loss of carbon dioxide may occur.

These reactions are essential for developing drug delivery systems where palbociclib-succinic acid can be conjugated with other therapeutic agents or targeting moieties .

Mechanism of Action

Process and Data

Palbociclib functions by inhibiting cyclin-dependent kinases 4 and 6, which are critical for cell cycle progression from the G1 phase to the S phase. By blocking these kinases, palbociclib induces cell cycle arrest in cancer cells, thereby preventing their proliferation. The incorporation of succinic acid enhances its solubility, allowing for better absorption and sustained release in biological systems.

Studies have shown that palbociclib accumulates in acidic intracellular vesicles, which may prolong its action against cancer cells when used in combination with other agents .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pH Sensitivity: Solubility increases at lower pH levels.
  • Stability: Enhanced stability when formulated as a co-amorphous system with organic acids like succinic acid.

Relevant studies indicate that co-amorphous formulations significantly improve solubility and dissolution rates compared to crystalline forms .

Applications

Scientific Uses

Palbociclib-succinic acid has several scientific applications:

  • Pharmaceutical Development: Used to create formulations that enhance the bioavailability of palbociclib.
  • Drug Delivery Systems: Serves as a linker for conjugating palbociclib with peptides or antibodies for targeted therapy.
  • Research on Co-Amorphous Systems: Investigated for its role in improving the physical properties of poorly soluble drugs .
Introduction

Pharmacological Significance of Palbociclib in Oncology

Palbociclib (PD-0332991) is a selective small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are pivotal regulators of the G1-S cell cycle transition. By inhibiting CDK4/6-mediated phosphorylation of the retinoblastoma (Rb) protein, palbociclib induces G1 phase arrest and suppresses DNA replication in Rb-proficient cancer cells [2] [3]. Clinically, it is approved for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, where it synergizes with endocrine therapies (e.g., letrozole or fulvestrant) to extend progression-free survival [3] [5]. Its efficacy is particularly pronounced in tumors with intact Rb pathways and dysregulated cyclin D-CDK4/6 activity, making it a cornerstone of targeted breast cancer treatment [2] [8].

Table 1: Key Molecular Properties of Palbociclib

PropertyValueBiological Implication
Chemical FormulaC₂₄H₂₉N₇O₂Determines drug-receptor interactions
Molecular Weight447.53 g/molInfluences pharmacokinetics
Primary TargetsCDK4/6 kinasesCell cycle arrest at G1 phase
Mechanism of ActionATP-competitive inhibitionPrevents Rb phosphorylation and S-phase entry
Aqueous SolubilitypH-dependent (<0.1 mg/mL)Limits oral bioavailability

Role of Succinic Acid in Drug Formulation and Conjugation Chemistry

Succinic acid (C₄H₆O₄), a dicarboxylic acid, is a "Generally Recognized as Safe" (GRAS) excipient widely utilized in pharmaceutical design. Its utility stems from two key properties:

  • Solubility Enhancement: As a pH-modifying agent, it improves the dissolution kinetics of weakly basic drugs like palbociclib through salt formation. The ΔpKa rule (pKa of palbociclib = 7.4; pKa of succinic acid = 4.2) favors proton transfer, generating palbociclib-succinate salts with enhanced aqueous solubility [4] [6] [9].
  • Conjugation Linker: The terminal carboxylic acid groups of succinic acid enable covalent conjugation via esterification or amidation reactions. This facilitates drug derivatization into prodrugs or polymer-drug conjugates, as seen in palbociclib-succinic acid (PSA), where the acid serves as a spacer for attaching targeting moieties [4] [7]. Mechanistically, carbodiimide coupling agents (e.g., EDC/NHS) activate the carboxyl group of succinic acid for nucleophilic attack by amines or hydroxyls, forming stable amide/ester bonds [1] [4].

Rationale for Palbociclib-Succinic Acid Conjugation in Targeted Therapies

The conjugation of palbociclib with succinic acid addresses two critical limitations of the free drug:

  • Biopharmaceutical Challenges: Palbociclib’s low solubility (BCS Class II/IV) and susceptibility to P-glycoprotein (P-gp)-mediated efflux reduce oral bioavailability. PSA cocrystals/salts exhibit up to 4-fold higher dissolution rates in simulated intestinal fluid, directly enhancing absorption potential [6] [9] [10].
  • Targeted Delivery Requirements: PSA’s carboxylic handle enables modular functionalization with nanocarriers or targeting ligands. For example:
  • Polymer Conjugates: PSA linked to chitosan nanoparticles improves tumor accumulation via enhanced permeability and retention (EPR) effects [7].
  • Ligand-Directed Systems: Estrone or folic acid conjugated to PSA via succinyl spacers selectively deliver palbociclib to estrogen receptor (ER)- or folate receptor (FR)-overexpressing breast cancer cells, increasing cytotoxicity by 54-fold compared to free drug [7].
  • Macrocyclic Complexes: Cucurbit[7]uril (CB[7]) encapsulates protonated palbociclib-succinate, shielding it from acidic degradation and enabling pH-responsive release in tumors [10].

Table 2: Impact of Succinic Acid Conjugation on Palbociclib Properties

PropertyFree PalbociclibPalbociclib-Succinic Acid Conjugate
Aqueous Solubility<0.1 mg/mL (pH 7.0)Up to 50 mg/mL (cocrystal/salt forms)
Dissolution Rate (pH 6.8)Low (≤40% in 60 min)High (≥90% in 30 min)
Functionalization SitesLimited (primary amine)Carboxyl handles for polymer/targeting ligands
Tumor SelectivityPassive diffusionReceptor-mediated uptake (e.g., ER/FR)

This strategic synergy between palbociclib’s pharmacological activity and succinic acid’s versatility underscores PSA’s role in advancing precision oncology therapeutics.

Properties

Product Name

Palbociclib-Succinic acid

IUPAC Name

4-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-4-oxobutanoic acid

Molecular Formula

C28H33N7O5

Molecular Weight

547.616

InChI

InChI=1S/C28H33N7O5/c1-17-21-16-30-28(32-26(21)35(19-5-3-4-6-19)27(40)25(17)18(2)36)31-22-8-7-20(15-29-22)33-11-13-34(14-12-33)23(37)9-10-24(38)39/h7-8,15-16,19H,3-6,9-14H2,1-2H3,(H,38,39)(H,29,30,31,32)

InChI Key

CRYHQIUZDOTVPQ-UHFFFAOYSA-N

SMILES

O=C1C(C(C)=O)=C(C2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(C(CCC(O)=O)=O)CC5)C

Solubility

Soluble in DMSO

Synonyms

Palbociclib-Succinic acid, Palbociclib-hemi Succinic acid; Palbociclib-Succinate,

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.